molecular formula C7H12OS B1599123 2-(Methylthio)cyclohexanone CAS No. 52190-35-9

2-(Methylthio)cyclohexanone

Cat. No. B1599123
CAS RN: 52190-35-9
M. Wt: 144.24 g/mol
InChI Key: QFABNUVNDKOIEH-UHFFFAOYSA-N
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Description

2-(Methylthio)cyclohexanone is a 2-substituted cyclohexanone . The proportion of axial and equatorial conformation has been measured in chloroform by the Eliel method. It suggests that the in chloroform steric effect dominates over polar effect in contributing to the conformational preference .


Chemical Reactions Analysis

2-(Methylthio)cyclohexanone can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Methylthio)cyclohexanone is 144.24 g/mol . It has a topological polar surface area of 42.4 Ų . It has one rotatable bond . The exact mass is 144.06088618 g/mol .

Scientific Research Applications

Conformational Studies and Steric Effects

  • Fraser and Faibish (1995) studied the equilibrium constant representing the ratio of equatorial to axial conformers for 2-methylthio- and 2-methoxycyclohexanone. Their findings indicate a significant axial preference for the methylthio group in certain solvents, attributed to van der Waals interactions between the substituent and the carbonyl group in the equatorial conformer (Fraser & Faibish, 1995).

Chemical Synthesis and Catalysis

  • Wu et al. (2019) developed an I2-mediated direct synthesis of methylthio-substituted catechols from cyclohexanones, using DMSO as the solvent and methylthiolation agent. This research illustrates the versatility of 2-(Methylthio)cyclohexanone in organic synthesis (Wu et al., 2019).
  • Chihara and Tanaka (1979) explored the adsorption estimations during the competitive hydrogenation of cyclohexanone and its 2-alkyl derivatives. Their work contributes to understanding the influence of substituents like 2-(Methylthio)cyclohexanone in heterogeneous catalysis (Chihara & Tanaka, 1979).

Spectral Analysis and Molecular Computations

  • Amalanathan et al. (2008) conducted vibrational analysis of 2, 6‐bis (p‐methyl benzylidene cyclohexanone) using NIR FT‐Raman and FT‐IR spectroscopy. This study enhances understanding of the physical properties and molecular structure of derivatives of cyclohexanone, such as 2-(Methylthio)cyclohexanone (Amalanathan et al., 2008).

Environmental and Industrial Applications

  • Zheng et al. (2006) studied a process involving the coupling of dehydrogenation of cyclohexanol and hydrogenation of furfural for the synthesis of cyclohexanone and 2-methylfuran. Their research highlights the environmental and industrial significance of compounds like 2-(Methylthio)cyclohexanone (Zheng et al., 2006).

Future Directions

2-(Methylthio)cyclohexanone is a product for proteomics research . This suggests that it could have potential applications in the field of proteomics.

properties

IUPAC Name

2-methylsulfanylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABNUVNDKOIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401159
Record name 2-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)cyclohexanone

CAS RN

52190-35-9
Record name 2-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)cyclohexanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylthio)cyclohexanone
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2-(Methylthio)cyclohexanone
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2-(Methylthio)cyclohexanone
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2-(Methylthio)cyclohexanone
Reactant of Route 6
2-(Methylthio)cyclohexanone

Citations

For This Compound
29
Citations
M Carmen Carreno, E Dominguez… - The Journal of …, 1987 - ACS Publications
The results obtained in the reductions of 2-X-cyclohexanones andcis-and£ rarcs-4-£ eri-butyl-2-X-cyclohexanones (X= SMe, S02Me) with different hydrides are reported. When the …
Number of citations: 20 pubs.acs.org
PR Olivato, DS Ribeiro… - … Section B: Structural …, 2001 - scripts.iucr.org
X-ray diffraction analyses of 2-substituted cyclohexanone oximes C5H9(X)C=NOH [X = SMe (1), NMe2 (2)] and of the parent compound [X = H (3)] showed that their cyclohexyl rings are …
Number of citations: 17 scripts.iucr.org
M Arisawa, F Toriyama, M Yamaguchi - Tetrahedron, 2011 - Elsevier
In the presence of catalytic amounts of RhH(PPh 3 ) 4 , 1,2-bis(diphenylphosphino)ethane (dppe), and dimethyl disulfide, ketones without α-activating groups were α-methylthiolated …
Number of citations: 19 www.sciencedirect.com
EA Basso, CC Bocca, F Wiectzycoski, JC Cedran - inis.iaea.org
ALKALI METAL COMPOUNDS, ALKALI METALS, ALKANES, ALKYL RADICALS, CYCLOALKANES, ELEMENTS, ENERGY LEVELS, HYDRIDES, HYDROCARBONS, HYDROGEN …
Number of citations: 2 inis.iaea.org
ÉK Kazakova, GR Davletshina… - Bulletin of the Academy …, 1990 - Springer
… The IR spectroscopic results for cyclohexane derivatives were communicated for 2-methylthiocyclohexanone and 2-methylthio-4-tert-butylcyclohexanone [i0]. The ratio of the equatorial …
Number of citations: 3 link.springer.com
EA Basso, C Kaiser, R Rittner… - The Journal of Organic …, 1993 - ACS Publications
x by a suitable base. Provided that the terf-butyl group does not perturb the system, such equilibration experi-ments can provide conformational preferences. Alternatively, a physical …
Number of citations: 75 pubs.acs.org
BM Trost, TN Salzmann, K Hiroi - Journal of the American …, 1976 - ACS Publications
Quenching the enolates of esters and ketones with dimethyl disulfide or diphenyl disulfide produces the corresponding a-sulfenylated products. The regio-and chemospecificityof these …
Number of citations: 731 pubs.acs.org
LA Paquette, BM Branan, D Friedrich… - Journal of the …, 1994 - ACS Publications
A series of hetero 2, 3-dispiro cyclohexanones has been prepared. The conformations of the syn and anti isomers were assessed in the solid state, in solution, and in the gas phase (the …
Number of citations: 28 pubs.acs.org
MC Carreno, JL Garcia Ruano, AM Martin… - The Journal of …, 1990 - ACS Publications
The results of reductions of some acyclic 2-keto sulfoxides (ArC (0) CH2S (0) R; Ar= Ph, 2-Py, 4-Py, and R= Me, p-Tol) and flexible and rigid 2-sulfmylcyclohexanone diastereomers with …
Number of citations: 188 pubs.acs.org
A Pansanit, N Ingavat, T Aree, C Mahidol… - Tetrahedron …, 2012 - Elsevier
Nitrones are formed from the reaction of aspergillusol A (1) and a ketone/aldehyde in phosphate buffer and aqueous solutions with pH ranges of 6.8–8.6, resembling physiological …
Number of citations: 3 www.sciencedirect.com

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